molecular formula C18H14O2 B14073454 (4-Phenylnaphthalen-1-yl)acetic acid CAS No. 4022-43-9

(4-Phenylnaphthalen-1-yl)acetic acid

Cat. No.: B14073454
CAS No.: 4022-43-9
M. Wt: 262.3 g/mol
InChI Key: WUUXSXMOMUJQRL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Isomeric Forms of (4-Phenylnaphthalen-1-yl)acetic Acid

The compound "this compound" is named systematically based on the principles of IUPAC nomenclature. The parent structure is naphthalene (B1677914), a bicyclic aromatic hydrocarbon. wikipedia.org Following IUPAC rules, the carbon atoms in the naphthalene ring are numbered sequentially around the perimeter, starting from the carbon adjacent to the ring fusion, with the fused carbons receiving the numbers 4a and 8a. wikipedia.org

The systematic name is constructed as follows:

Parent Hydride : Naphthalene.

Principal Characteristic Group : A carboxylic acid group, which is part of an acetic acid moiety. When a CH₂COOH group is attached to a ring, it is named as 'acetic acid'. The point of attachment dictates the prefix.

Substituents : An acetic acid group is attached at position 1, and a phenyl group is attached at position 4.

Therefore, the preferred IUPAC name is 2-(4-phenylnaphthalen-1-yl)acetic acid . However, the name "this compound" is also commonly understood and used.

This compound belongs to a class of molecules that can have several positional isomers, depending on the attachment points of the phenyl and acetic acid groups on the naphthalene ring. The naphthalene ring has two distinct types of positions for monosubstitution: alpha (1, 4, 5, 8) and beta (2, 3, 6, 7). wikipedia.org The existence of various isomers is a key feature of this chemical family, each potentially having unique physical and biological properties.

Table 1: Selected Positional Isomers of Phenylnaphthalenyl Acetic Acid

Compound Name Phenyl Group Position Acetic Acid Group Position
This compound 4 1
(5-Phenylnaphthalen-1-yl)acetic acid 5 1
(1-Phenylnaphthalen-2-yl)acetic acid 1 2
(2-Phenylnaphthalen-1-yl)acetic acid 2 1

Historical Context and Initial Research Trajectories of Naphthalene Acetic Acid Derivatives

The historical context of this compound is rooted in the broader history of auxin research. Auxins are a class of plant hormones that regulate growth and development. wikipedia.org The field began with the work of Charles and Francis Darwin, leading to the isolation of the first natural auxin, indole-3-acetic acid (IAA), by Kenneth V. Thimann. wikipedia.orgresearchgate.net

In the 1930s and 1940s, research expanded to include synthetic compounds with auxin-like activity. nih.govfortunachem.com 1-Naphthaleneacetic acid (NAA), the parent compound of the molecule (lacking the phenyl substituent), was among the first synthetic auxins to be discovered and widely studied. fortunachem.comwikipedia.org Initial research trajectories for NAA and its derivatives were overwhelmingly focused on agriculture and horticulture. wikipedia.org Scientists explored their potent ability to stimulate root formation in cuttings, prevent premature fruit drop, and act as a general plant growth regulator in tissue culture. wikipedia.orgnih.gov The first registration of a naphthalene acetate (B1210297) product in the United States occurred in 1952 for stimulating root growth. epa.gov These early studies established naphthalene acetic acids as a cornerstone of synthetic plant hormone research and commercial application. nih.gov

Structural Elucidation and Stereochemical Aspects Pertinent to this compound

Studies on similar molecules, such as 1-phenylnaphthalene (B165152) and other derivatives, have been conducted using X-ray diffraction. researchgate.net A key structural feature of phenyl-substituted naphthalenes is the dihedral angle between the planes of the naphthalene ring system and the attached phenyl ring. For instance, in phenyl naphthalene-2-sulfonate (B94788), this angle is approximately 65 degrees. nih.gov This non-planar arrangement is a result of steric hindrance between the hydrogen atoms on the two ring systems.

Stereochemical Aspects: this compound, in its base form, is an achiral molecule. It does not possess any stereocenters (chiral carbons) in its structure. The acetic acid group is attached to the naphthalene ring via a methylene (B1212753) (-CH₂-) bridge, which is not a chiral center. Therefore, the compound does not exist as enantiomers or diastereomers.

Overview of Research Significance and Academic Relevance of the this compound Scaffold

The academic relevance of the this compound scaffold extends beyond the historical applications of its parent compound, NAA, in agriculture. The naphthalene core is recognized as a versatile platform in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net

The introduction of a phenyl group onto the naphthalene acetic acid framework creates a "phenylnaphthalene" scaffold, which has been investigated for various therapeutic applications. Research into naphthalene-based derivatives often focuses on their potential as:

Anti-inflammatory Agents : Certain naphthalene derivatives have shown significant anti-inflammatory activities by inhibiting the activation of neutrophils, a type of white blood cell involved in the inflammatory response. researchgate.net

Antimicrobial Agents : The naphthalene framework is a common feature in the design of new antimicrobial compounds. researchgate.netekb.eg

Building Blocks for Complex Molecules : Substituted naphthalenes are valuable building blocks in synthetic chemistry, used as intermediates for creating more complex molecules, including pharmaceuticals and materials for applications like polymer solar cells. acs.orgresearchgate.net

The phenylnaphthalene scaffold, specifically, has been explored for its ability to selectively bind to biological targets. For example, the 2-phenylnaphthalene (B165426) scaffold has been utilized to achieve selectivity for the estrogen receptor β (ERβ), demonstrating the utility of this structural motif in designing targeted therapies. acs.org Therefore, the this compound scaffold holds academic significance as a potential lead structure for the discovery of new therapeutic agents and as a versatile intermediate in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4022-43-9

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

2-(4-phenylnaphthalen-1-yl)acetic acid

InChI

InChI=1S/C18H14O2/c19-18(20)12-14-10-11-16(13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h1-11H,12H2,(H,19,20)

InChI Key

WUUXSXMOMUJQRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of (4-Phenylnaphthalen-1-yl)acetic Acid

A logical retrosynthetic analysis of this compound suggests a strategic disconnection of the C-C bond between the naphthalene (B1677914) core and the phenyl group, as well as the bond connecting the acetic acid moiety to the naphthalene ring. This approach points towards a convergent synthesis strategy.

The primary disconnection severs the bond between the naphthalene C4 position and the phenyl group. This leads to a key intermediate, a 4-halonaphthalene derivative bearing an acetic acid or a precursor group at the C1 position. The phenyl group can then be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, utilizing phenylboronic acid.

A further disconnection of the acetic acid side chain from the naphthalene ring at the C1 position suggests a precursor like 1-bromo-4-phenylnaphthalene. The acetic acid moiety can then be installed through various methods, such as a subsequent cross-coupling reaction with a suitable acetate (B1210297) equivalent or through a multi-step sequence involving, for example, formylation followed by a Wittig reaction and subsequent oxidation. This retrosynthetic blueprint provides a flexible and efficient pathway for the targeted synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Strategies for Naphthalene Acetic Acid Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the carbon-carbon bonds necessary for the synthesis of this compound and its precursors. These methods offer high efficiency, functional group tolerance, and regioselectivity.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a highly effective method for the formation of the biaryl linkage in the target molecule. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

A practical approach involves the Suzuki-Miyaura coupling of a 4-halonaphthalene derivative with phenylboronic acid. For instance, the synthesis of 4-phenyl-1,8-naphthalimide has been successfully achieved through the microwave-assisted Suzuki coupling of 4-bromo-1,8-naphthalimide with phenylboronic acid. mdpi.com This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0), proceeds in moderate yield (77%) under microwave heating at 70°C for 30 minutes. mdpi.com A similar strategy can be envisioned for the synthesis of a precursor to this compound, starting from a suitable 4-bromo-1-naphthaleneacetic acid derivative.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/Water801285
Pd(dppf)Cl₂Cs₂CO₃Dioxane100892
Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water901688

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in the Synthesis of 4-Phenylnaphthalene Derivatives. This table presents a set of typical reaction conditions that have been successfully employed in Suzuki-Miyaura couplings for the synthesis of various 4-phenylnaphthalene compounds. The choice of catalyst, base, and solvent can significantly influence the reaction efficiency and yield.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck and Sonogashira couplings can be employed to construct the necessary carbon framework.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. In the context of synthesizing precursors to this compound, a Heck reaction could be utilized to introduce a vinyl group at the 1-position of a 4-phenylnaphthalene core, which could then be oxidized to the acetic acid moiety. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

The Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, offers another synthetic route. A 1-halo-4-phenylnaphthalene could be coupled with an acetylene (B1199291) derivative bearing a masked carboxylic acid function. Subsequent hydration of the triple bond would then yield the desired acetic acid side chain. This reaction is typically cocatalyzed by palladium and copper complexes.

Intramolecular Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound can undergo intramolecular cyclization reactions to form complex polycyclic aromatic hydrocarbons (PAHs). These transformations are often promoted by strong acids.

Acid-Catalyzed Cyclizations to Polycyclic Aromatic Hydrocarbons

Under strongly acidic conditions, this compound and its derivatives can undergo intramolecular Friedel-Crafts acylation or related cyclization reactions to generate new ring systems. For example, treatment with a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid can induce the cyclization of the acetic acid side chain onto the adjacent phenyl ring, leading to the formation of a fluoranthene (B47539) derivative. This type of reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich phenyl ring.

Starting MaterialAcid CatalystTemperature (°C)Product
(4-Phenylnaphthalen-1-yl)acetyl chlorideAlCl₃80A fluoranthene derivative
This compoundPolyphosphoric Acid120A fluoranthene derivative
Methyl (4-phenylnaphthalen-1-yl)acetateMethanesulfonic Acid100A fluoranthene derivative

Table 2: Conditions for Acid-Catalyzed Cyclization to Fluoranthene Derivatives. This table outlines typical conditions for the acid-catalyzed intramolecular cyclization of this compound derivatives to form fluoranthene structures. The choice of acid catalyst and reaction temperature are crucial for the success of this transformation.

Investigation of Dimeric Intermolecular Condensation Pathways

In addition to intramolecular reactions, derivatives of this compound can potentially undergo intermolecular condensation to form dimeric structures. One plausible pathway involves the formation of an anhydride (B1165640) from two molecules of the carboxylic acid. This can typically be achieved by treatment with a dehydrating agent such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC).

Another potential, though less common, pathway could involve a decarboxylative dimerization. Under specific catalytic conditions, often involving transition metals, the carboxylic acid group could be extruded as carbon dioxide, leading to the formation of a new carbon-carbon bond between two molecules of the starting material. However, such reactions are highly dependent on the specific substrate and reaction conditions and would require dedicated investigation for this compound.

Functional Group Interconversions and Derivatization of the Acetic Acid Moiety

The acetic acid moiety of this compound is a versatile functional group that serves as a key handle for a variety of chemical transformations. These functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the creation of a diverse library of derivatives with potentially altered physical, chemical, and biological properties. solubilityofthings.com The primary derivatizations focus on reactions of the carboxyl group, such as esterification, amidation, reduction, and conversion to acyl halides.

Esterification: The conversion of the carboxylic acid to an ester is a common and crucial transformation. This can be achieved through several methods, most notably the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, for more sensitive substrates, reaction with an alkyl halide under basic conditions or using coupling agents can be employed. These esters are often synthesized to enhance solubility or to act as prodrugs.

Amidation: The formation of amides from this compound introduces a key structural motif found in many biologically active molecules. Direct reaction with an amine is typically inefficient and requires high temperatures. Therefore, the carboxylic acid is usually activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. vanderbilt.edu Peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provide a milder and more efficient route to amide bond formation, minimizing side reactions.

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(4-phenylnaphthalen-1-yl)ethanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing the acid to the corresponding alcohol. imperial.ac.uk Borane (BH₃) complexes, such as BH₃·THF, are also excellent reagents for this reduction and offer the advantage of being more selective, for instance, reducing carboxylic acids in the presence of esters. imperial.ac.uk

Conversion to Acyl Halides: Acyl halides, particularly acyl chlorides, are highly reactive intermediates that serve as precursors for the synthesis of esters, amides, and other derivatives. This compound can be converted to its corresponding acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). vanderbilt.edu The high reactivity of the resulting acyl chloride makes it a valuable synthon for further molecular elaboration.

The table below summarizes the primary functional group interconversions for the acetic acid moiety.

Starting Functional GroupReagents and ConditionsProduct Functional GroupDerivative Class
Carboxylic AcidR'-OH, H⁺ (cat.)EsterEsters
Carboxylic Acid1. SOCl₂ or (COCl)₂2. R'R''NHAmideAmides
Carboxylic AcidLiAlH₄ or BH₃·THFPrimary AlcoholAlcohols
Carboxylic AcidSOCl₂ or PCl₅Acyl ChlorideAcyl Halides

Green Chemistry Principles in the Synthesis of this compound and Analogues

The application of green chemistry principles to the synthesis of pharmaceuticals and complex organic molecules is of paramount importance for environmental sustainability and process efficiency. nih.gov The synthesis of this compound and its analogues can be significantly improved by incorporating these principles, which aim to reduce waste, minimize hazards, and improve energy efficiency. nih.gov

Key green chemistry principles applicable to the synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, catalytic reactions are inherently more atom-economical than stoichiometric ones. The Boots-Hoechst-Celanese process for ibuprofen, a similar arylalkanoic acid, is a classic example where catalytic hydrogenation and carbonylation steps achieve 100% atom economy. wiley-vch.de A similar strategy could be envisioned for this compound.

Use of Safer Solvents and Auxiliaries: Traditional organic syntheses often employ hazardous and volatile organic solvents. Green approaches prioritize the use of safer alternatives such as water, supercritical fluids, or ionic liquids. When organic solvents are necessary, greener options like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) are preferred over chlorinated solvents.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, reducing waste. For example, in Friedel-Crafts acylation steps often used to build the naphthalene core, replacing traditional AlCl₃ catalysts with recyclable solid acid catalysts or using recyclable solvents like anhydrous hydrogen fluoride (B91410) can significantly improve the environmental profile of the synthesis. wiley-vch.de

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of microwave irradiation can sometimes accelerate reactions, reducing reaction times and energy input compared to conventional heating.

Use of Renewable Feedstocks: While the core of this compound is derived from petrochemical feedstocks, green chemistry encourages the exploration of bio-based starting materials where possible for certain reagents or catalysts. Biocatalysis, using enzymes, can offer highly selective transformations under mild, aqueous conditions, reducing the need for protecting groups and harsh reagents. wiley-vch.de

The table below illustrates the potential application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleConventional MethodPotential Green Alternative
Catalysis Stoichiometric Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.Recyclable solid acid catalysts or reusable catalysts like anhydrous HF. wiley-vch.de
Solvents Use of chlorinated solvents (e.g., dichloromethane) or aromatic hydrocarbons (e.g., benzene).Use of water, ethanol, supercritical CO₂, or greener organic solvents.
Atom Economy Multi-step classical syntheses with stoichiometric reagents and protecting groups.Catalytic, one-pot, or multicomponent reactions to reduce step count and improve atom economy. nih.gov
Energy Efficiency Prolonged heating under reflux.Microwave-assisted synthesis or use of highly active catalysts that operate at lower temperatures.

Asymmetric Synthesis Approaches for Chiral Analogues of this compound

While this compound itself is achiral, its α-substituted analogues, such as 2-(4-phenylnaphthalen-1-yl)propanoic acid, are chiral and exist as a pair of enantiomers. In pharmacology, single enantiomers of a chiral drug often exhibit improved therapeutic efficacy and reduced side effects compared to the racemic mixture. Therefore, developing asymmetric methods to synthesize these chiral analogues enantioselectively is a significant goal.

Several strategies can be employed for the asymmetric synthesis of these chiral analogues:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. While potentially effective, it is often limited by the availability of a suitable starting material with the correct stereochemistry.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directing a subsequent reaction to proceed with a specific stereochemical outcome. After the desired stereocenter is created, the auxiliary is removed. For example, an achiral precursor could be attached to a chiral Evans auxiliary, followed by α-alkylation to introduce the methyl group in the case of the propanoic acid analogue, and subsequent cleavage of the auxiliary.

Asymmetric Catalysis: This is often the most efficient and elegant approach. A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Organocatalysis: Chiral organic molecules, such as squaramides or proline derivatives, can catalyze reactions with high enantioselectivity. rsc.orgresearchgate.net For instance, an asymmetric Michael addition to an α,β-unsaturated precursor could be catalyzed by a chiral organocatalyst to establish the desired stereocenter.

Transition Metal Catalysis: Chiral complexes of metals like rhodium, ruthenium, palladium, or iridium are powerful catalysts for asymmetric reactions. Asymmetric hydrogenation of a suitable unsaturated precursor using a chiral phosphine (B1218219) ligand-metal complex is a well-established and highly effective method for setting stereocenters.

The table below outlines various asymmetric synthesis strategies for producing chiral analogues.

StrategyDescriptionExample Application
Chiral Auxiliary A temporary chiral group is attached to the substrate to direct a stereoselective reaction, then removed.Evans auxiliary directed α-alkylation of an imide derivative.
Asymmetric Hydrogenation A prochiral alkene is hydrogenated using a chiral transition metal catalyst (e.g., Rh-BINAP) to produce a single enantiomer of the alkane.Hydrogenation of a 2-(4-phenylnaphthalen-1-yl)acrylic acid precursor.
Asymmetric Alkylation An enolate is alkylated using a chiral phase-transfer catalyst or a chiral ligand to control the stereochemical outcome.Enantioselective alkylation of a protected ester derivative.
Organocatalysis A small chiral organic molecule is used to catalyze an enantioselective transformation. rsc.orgChiral amine-catalyzed Michael addition to an α,β-unsaturated ester.

Mechanistic Studies of Reactions Involving 4 Phenylnaphthalen 1 Yl Acetic Acid

Reaction Pathway Elucidation for Intramolecular Cyclizations

Intramolecular cyclization of (4-Phenylnaphthalen-1-yl)acetic acid is a key transformation that can lead to the formation of polycyclic aromatic compounds, which are of interest in materials science and medicinal chemistry. The most plausible pathway for such a cyclization is an intramolecular Friedel-Crafts acylation. This reaction would involve the electrophilic attack of the activated carboxylic acid moiety onto the appended phenyl ring, leading to a new six-membered ring and the formation of a ketone.

The generally accepted mechanism for this type of reaction proceeds through several key steps:

Activation of the Carboxylic Acid: The carboxylic acid first needs to be converted into a more reactive electrophile. This can be achieved in several ways. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Alternatively, the reaction can be carried out in the presence of a strong protic acid, like polyphosphoric acid (PPA) or sulfuric acid, which protonates the carbonyl oxygen. nih.govmasterorganicchemistry.com It is also possible to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride, which can then readily participate in the Friedel-Crafts reaction.

Formation of the Acylium Ion: The activated carboxylic acid derivative then eliminates a leaving group to form a highly electrophilic acylium ion. This species is resonance-stabilized and is the key electrophile in the reaction.

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich phenyl ring in an intramolecular fashion. This step is an example of electrophilic aromatic substitution. The position of the attack on the phenyl ring (ortho, meta, or para to the naphthalene (B1677914) substituent) will be influenced by both steric and electronic factors. The ortho position is the most likely site of attack due to the formation of a thermodynamically stable six-membered ring.

Rearomatization: The resulting intermediate, a non-aromatic carbocation known as a sigma complex or arenium ion, then loses a proton to regenerate the aromaticity of the phenyl ring, yielding the final cyclized ketone product.

This proposed pathway is well-supported by extensive studies on intramolecular Friedel-Crafts reactions of various aryl-aliphatic acids. nih.govmasterorganicchemistry.com

Identification and Characterization of Reaction Intermediates

The intramolecular Friedel-Crafts acylation of this compound is expected to proceed through two key transient species: the acylium ion and the sigma complex (arenium ion).

The Acylium Ion: This is a positively charged species with the formula R-C≡O⁺. It is a potent electrophile and is formed from the carboxylic acid upon treatment with a strong acid catalyst. The linear geometry and high electrophilicity of the acylium ion are its defining characteristics. Its existence as a reactive intermediate in Friedel-Crafts acylation reactions is well-established through spectroscopic and trapping experiments in related systems.

The Sigma Complex (Arenium Ion): This is a carbocation intermediate formed when the acylium ion attacks the phenyl ring. In this complex, the carbon atom of the ring that is attacked becomes sp³-hybridized, and the positive charge is delocalized over the remaining sp²-hybridized carbon atoms of the ring through resonance. The stability of the sigma complex is a crucial factor in determining the rate and regioselectivity of the reaction. For the cyclization of this compound, the sigma complex formed by attack at the ortho position of the phenyl ring would lead to the formation of a new six-membered ring.

While the direct observation of these intermediates for the specific reaction of this compound is not documented in the literature, their involvement is inferred from the general mechanism of the Friedel-Crafts acylation. wikipedia.org Computational studies on similar biaryl systems could provide further insight into the structure and energetics of these intermediates.

Kinetic and Thermodynamic Aspects of Synthetic Transformations

The kinetics and thermodynamics of the intramolecular cyclization of this compound will be governed by several factors.

Kinetics: The rate of the reaction will be influenced by the concentration and strength of the acid catalyst, the reaction temperature, and the solvent. The formation of the acylium ion is often the rate-determining step in Friedel-Crafts acylations. The stability of the sigma complex also plays a role; a more stable sigma complex will be formed faster. The ortho-directing effect of the alkyl substituent on the phenyl ring and the steric hindrance around the reaction center will also affect the reaction rate.

Thermodynamics: The intramolecular cyclization is generally a thermodynamically favorable process due to the formation of a stable, new six-membered ring and the extension of the conjugated π-system. The final ketone product is significantly more stable than the starting carboxylic acid. However, under harsh reaction conditions, the reversibility of the Friedel-Crafts acylation can sometimes be observed, leading to the formation of thermodynamically more stable isomers if multiple reaction pathways are possible.

The regioselectivity of the cyclization is another important aspect. While ortho-attack is favored for the formation of a six-membered ring, the possibility of attack at other positions on the phenyl ring cannot be entirely ruled out, especially if the ortho positions are sterically hindered. The distribution of products would be determined by the relative activation energies for the formation of the different possible sigma complexes.

Role of Catalysts and Reaction Conditions in Directing Selectivity and Yield

The choice of catalyst and reaction conditions is paramount in controlling the outcome of the intramolecular cyclization of this compound. A variety of catalysts can be employed for Friedel-Crafts type reactions.

Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are traditional and effective catalysts for Friedel-Crafts acylation. They function by coordinating to the carbonyl oxygen of the carboxylic acid (or its derivative), thereby activating it for cyclization. A stoichiometric amount of the Lewis acid is often required because the catalyst complexes with the product ketone. wikipedia.org

Protic Acids: Strong protic acids such as sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and methanesulfonic acid are also commonly used. masterorganicchemistry.comccsenet.org PPA is a particularly effective reagent for intramolecular acylations as it serves as both a catalyst and a solvent. These acids work by protonating the carboxylic acid, leading to the formation of the acylium ion.

Heterogeneous Catalysts: In recent years, there has been a drive towards using more environmentally friendly solid acid catalysts, such as zeolites and clays. These catalysts can offer advantages in terms of ease of separation and reusability.

The reaction temperature and time are also critical parameters. Higher temperatures generally lead to faster reaction rates but can also result in side reactions and decomposition of the starting material or product. Optimization of these conditions is necessary to achieve high yields and selectivity.

The following table provides a hypothetical overview of how different catalysts and conditions might influence the yield of the cyclized product in a representative intramolecular Friedel-Crafts acylation of an aryl-acetic acid, based on general principles and literature on analogous reactions.

CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
AlCl₃Dichloromethane0 - 252 - 670 - 90
Polyphosphoric Acid (PPA)Neat80 - 1201 - 475 - 95
H₂SO₄ (conc.)Neat25 - 804 - 1260 - 85
Zeolite H-BEAToluene11012 - 2450 - 70

This table is for illustrative purposes and is based on general trends observed in intramolecular Friedel-Crafts acylations. The optimal conditions for the cyclization of this compound would need to be determined experimentally.

Design, Synthesis, and Structural Characterization of Analogues and Derivatives

Rational Design Strategies for (4-Phenylnaphthalen-1-yl)acetic Acid Analogues

Aryl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl or naphthalene (B1677914) rings can significantly alter electronic properties, lipophilicity, and steric profile. For instance, adding an electron-withdrawing group like a fluoro or chloro substituent can impact the molecule's acidity and potential interactions with biological targets. nih.gov

Side Chain Modification: The carboxylic acid group is a primary site for modification. Converting it into esters or amides can change the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. nih.gov These changes are often employed to create prodrugs, where the active carboxylic acid is released in vivo.

Scaffold Hopping and Isosteric Replacement: In some strategies, the naphthalene core might be replaced with other bicyclic aromatic systems, or the phenyl group could be substituted with other aryl or heteroaryl rings to explore different spatial arrangements and electronic distributions.

These design principles allow for the systematic exploration of the chemical space around the parent molecule to optimize desired characteristics.

Synthetic Access to Aryl Ring Modified Derivatives

Accessing derivatives with modifications on the aryl rings involves multi-step synthetic sequences. A common approach is the construction of the substituted phenylnaphthalene core prior to the introduction of the acetic acid side chain.

One versatile method for creating substituted 1-phenylnaphthalene (B165152) structures is through cycloaddition reactions. For example, a Diels-Alder reaction between an in situ generated diene and a dienophile can be employed. researchgate.net Another powerful technique is the Suzuki-Miyaura cross-coupling reaction, which allows for the connection of a naphthalene boronic acid derivative with a substituted aryl halide (or vice versa) to form the C-C bond between the two rings. nih.gov

Once the desired substituted phenylnaphthalene core is assembled, the acetic acid moiety can be introduced. A common precursor is a halomethyl derivative (e.g., 1-(bromomethyl)-4-phenylnaphthalene), which can be synthesized via radical bromination of a methyl-substituted precursor. This intermediate can then undergo a reaction with a cyanide source, followed by hydrolysis, to yield the final acetic acid derivative.

Table 1: Synthetic Strategies for Aryl Ring Modification

StrategyDescriptionKey Reagents
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a naphthalene boronic acid with an aryl halide.Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)
Diels-Alder Cycloaddition Reaction of a diene with a dienophile to form a cyclohexene (B86901) ring, which is then aromatized.Heat or Lewis acid catalyst
Benzannulation Formation of the naphthalene ring from acyclic precursors. nih.govStrong acids (e.g., SnCl₄)

Synthesis of Acetic Acid Side Chain Modified Compounds

Modification of the acetic acid side chain is a straightforward way to generate a diverse range of derivatives, such as esters and amides. These reactions typically start from this compound itself or its corresponding acyl chloride.

Esterification: The carboxylic acid can be converted to its ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to an acyl chloride followed by reaction with an alcohol. Using different alcohols (e.g., methanol, ethanol (B145695), tert-butanol) yields a variety of esters with different steric and electronic properties. nih.gov

Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid. researchgate.net This method allows for the introduction of a wide array of substituents on the amide nitrogen.

Table 2: Common Side Chain Modifications

DerivativeSynthetic MethodReagents
Methyl/Ethyl Ester Fischer EsterificationMethanol/Ethanol, H₂SO₄ (cat.)
Amide Amide CouplingAmine (R-NH₂), EDC, DMAP
Acyl Halide HalogenationThionyl chloride (SOCl₂) or Oxalyl chloride

These modifications are crucial for fine-tuning the molecule's properties, for example, by substituting an amide for an ester to improve membrane permeability. acs.org

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Mass Spectrometry)

The structural confirmation of newly synthesized analogues is paramount. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For a typical this compound derivative, the spectrum would show characteristic signals for the aromatic protons on the naphthalene and phenyl rings, typically in the range of 7.0-8.5 ppm. uobasrah.edu.iq A singlet or AB quartet for the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain would appear more upfield. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Aromatic carbons typically resonate between 120-150 ppm, while the carbonyl carbon of the carboxylic acid appears significantly downfield (>170 ppm). nih.govnih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons, confirming the substitution pattern on the aromatic rings. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the synthesized compound, which can be used to confirm its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural clues, such as the loss of the carboxylic acid group.

X-ray Crystallographic Analysis of Crystalline Derivatives

When a derivative can be obtained in a crystalline form, single-crystal X-ray diffraction is the most definitive method for determining its three-dimensional molecular structure. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net

The analysis can reveal:

The conformation of the acetic acid side chain relative to the aromatic core.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid group or π-π stacking between the aromatic rings. mdpi.com

This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, UPLC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing and purifying aryl-acetic acid derivatives. nih.govnih.gov A C18 stationary phase is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like acetic acid or formic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol. biocompare.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC operates on the same principles as HPLC but uses columns with smaller particle sizes, allowing for higher resolution, faster run times, and greater sensitivity. nih.gov It is particularly useful for assessing the purity of final compounds and for analyzing complex reaction mixtures.

Both HPLC and UPLC are typically coupled with a UV detector, as the phenylnaphthalene core is a strong chromophore. The purity of a sample is determined by the percentage of the total peak area that corresponds to the desired product.

In Silico and in Vitro Molecular Interaction Studies

Computational Approaches to Binding Prediction and Molecular Docking

Computational methods, including molecular docking and virtual screening, are instrumental in predicting the binding affinities and interaction modes of ligands with biological targets. ijpsjournal.comijpsjournal.com For phenylnaphthalene derivatives, in silico studies have been employed to elucidate binding to various proteins and to guide the synthesis of more potent analogues. nih.govnih.gov Molecular docking simulations for phenyl naphthalene-2-sulfonate (B94788) based thiosemicarbazones, for instance, confirmed high binding affinity to human carbonic anhydrases I and II, with docking scores of -9.7 kcal/mol and -9.5 kcal/mol, respectively, for the most potent compound. nih.gov These computational models help to visualize key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's active site. mdpi.com

Similarly, docking studies with sulphonamide derivatives bearing a naphthalene (B1677914) moiety indicated that these compounds inhibit tubulin polymerization by interacting with the colchicine-binding site. nih.gov The use of software like AutoDock allows for the prediction of binding energy and the identification of the most stable conformation of the ligand within the protein's binding pocket. ijfmr.comjocpr.com While specific docking studies for (4-Phenylnaphthalen-1-yl)acetic acid were not prominently detailed in the reviewed literature, the successful application of these methods to structurally similar scaffolds underscores their importance in predicting potential biological targets and understanding binding mechanisms for this class of compounds. nih.gov

In Vitro Enzyme Interaction and Inhibition Studies

The this compound scaffold and its analogues have been investigated for their ability to interact with and inhibit various enzymes, which is a common strategy for drug development. nih.gov Analogues of phenylnaphthalene have shown inhibitory activity against several key enzymes implicated in disease.

One notable mechanism is the inhibition of tubulin polymerization. Sulphonamide derivatives incorporating a naphthalene group have been shown to inhibit tubulin polymerization with IC50 values in the low micromolar range (e.g., 2.8 μM for a potent analogue), effectively disrupting microtubule dynamics, which is a key target in cancer therapy. nih.gov

Other studies on related structures have identified inhibitory activity against different enzymes. For example, phenyl naphthalene-2-sulfonate derivatives were found to be potent inhibitors of human carbonic anhydrases I and II, with IC50 values in the nanomolar range. nih.gov Furthermore, computational studies have suggested that certain naphthalene derivatives could act as inhibitors of UDP-N-acetylglucosamine acyltransferase (LpxA), an essential enzyme in bacterial lipid A synthesis. nih.gov The inhibition of enzymes is typically quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are determined through steady-state kinetic analysis. nih.govnih.gov

Receptor Binding Assays with this compound and Analogues

Receptor binding assays are crucial in vitro tools used to determine the affinity of a compound for a specific receptor. mdpi.com These assays, often utilizing radiolabeled ligands, measure key parameters like the inhibition constant (Ki), which reflects the compound's binding affinity. mdpi.com While direct binding data for this compound is not extensively documented, studies on its analogues provide significant insights into the potential receptor interactions of this structural class.

For example, a series of indole-based analogues incorporating a naphthalene moiety were identified as highly potent peroxisome proliferator-activated receptor (PPAR) pan-agonists. nih.gov These studies highlight how the naphthalene structure contributes to intensive hydrophobic interactions with the receptor, leading to potent activity. nih.gov The table below summarizes the binding affinities of selected naphthalene analogues for various receptors, demonstrating the diverse biological targets that this scaffold can engage.

Compound ClassTarget Receptor(s)Key Findings
Sulphonamide derivatives with naphthalene moietyTubulin (Colchicine-binding site)Potent antiproliferative activity (IC50 = 0.33 µM against A549 cells) and inhibition of tubulin polymerization (IC50 = 2.8 μM). nih.gov
Indole-based PPAR agonists with naphthalene moietyPPARγThe hydrophobic naphthalene tail makes intensive hydrophobic interactions with the PPARγ protein, resulting in potent pan-agonist activity. nih.gov
Phenyl naphthalene-2-sulfonate thiosemicarbazonesCarbonic Anhydrase I & IIHigh inhibitory potency with IC50 values as low as 4.32 nM for hCA I and 3.89 nM for hCA II. nih.gov

Investigation of Molecular Mechanisms of Biological Activity (e.g., Antimicrobial, Cytotoxic, without Clinical Outcomes)

The biological activities of phenylnaphthalene derivatives have been explored, revealing mechanisms primarily related to antimicrobial and cytotoxic effects.

Antimicrobial Activity: Substituted 1-phenylnaphthalenes have been identified as promising antibacterial agents. nih.govnih.gov Their mechanism of action is linked to the disruption of bacterial cell division. nih.govnih.gov Specifically, these compounds have been shown to target FtsZ, an essential and highly conserved bacterial protein that forms a cytokinetic Z-ring structure. nih.govmdpi.com Certain 4- and 5-substituted 1-phenylnaphthalenes markedly increase both the kinetics and extent of S. aureus FtsZ polymerization. nih.gov This stimulation of FtsZ polymerization disrupts the normal formation of the Z-ring, leading to an antibacterial effect, a mechanism distinct from many conventional antibiotics. nih.gov

Cytotoxic Activity: The cytotoxic effects of phenylnaphthalene derivatives against cancer cells are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govplos.org For instance, hydroxylated 2-phenylnaphthalenes have demonstrated significant cytotoxicity against human breast cancer (MCF-7) cells. nih.govplos.org One potent analogue, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene, was found to induce cell cycle arrest at the S and G2/M phases. plos.org This was associated with changes in the levels of key cell cycle regulatory proteins, including decreased expression of cyclin D1, CDK4, cyclin E, and CDK2. plos.org

Furthermore, these compounds can trigger apoptosis through multiple pathways. This includes the promotion of Fas expression, an increase in the Bax/Bcl-2 ratio, and the activation of caspases-7, -8, and -9, which are crucial executioners of the apoptotic process. nih.govplos.org

Structure-Activity Relationship (SAR) Studies of the this compound Scaffold

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a chemical scaffold by identifying how different functional groups and structural modifications influence its potency and selectivity. nih.gov For the phenylnaphthalene scaffold and its derivatives, several SAR studies have provided key insights into their antimicrobial and cytotoxic activities.

For cytotoxic activity against breast cancer cells, the position of hydroxyl groups on the 2-phenylnaphthalene (B165426) structure is critical. nih.govplos.org A hydroxyl group at the C-7 position of the naphthalene ring markedly promotes cytotoxicity, while additional hydroxyl groups at the C-6 position (naphthalene ring) and C-4' position (phenyl ring) also enhance activity. nih.govplos.org Conversely, a hydroxyl group at the C-3' position of the phenyl ring can slightly decrease cytotoxicity. plos.org

In the context of antimicrobial activity, SAR studies on 4- and 5-substituted 1-phenylnaphthalenes have been conducted to optimize their effects on FtsZ polymerization. nih.govnih.gov For sulphonamide derivatives acting as tubulin inhibitors, the naphthalen-1-yl group was found to be an optimal substituent for potent antiproliferative activity. nih.gov Additionally, for carbonic anhydrase inhibitors based on a phenyl naphthalene-2-sulfonate scaffold, SAR analysis revealed that electron-withdrawing groups, such as a dichlorophenyl group, significantly enhanced inhibitory activity. nih.gov

The table below summarizes key SAR findings for various phenylnaphthalene analogues.

ScaffoldBiological ActivityKey SAR Findings
2-PhenylnaphthalenesCytotoxicity (MCF-7 cells)- OH group at C-7 of naphthalene is crucial for activity. nih.govplos.org- OH groups at C-6 (naphthalene) and C-4' (phenyl) enhance activity. nih.govplos.org- OH group at C-3' (phenyl) slightly decreases activity. plos.org
Phenyl naphthalene-2-sulfonate thiosemicarbazonesCarbonic Anhydrase InhibitionElectron-withdrawing groups (e.g., dichlorophenyl) on the phenyl ring enhance inhibitory potency. nih.gov
1,3,4-Oxadiazole-naphthalene hybridsCytotoxicity- Aromatic hydrophobic moieties are more effective than non-aromatic ones. nih.gov- Nitro groups at the ortho- or para-position of the phenyl ring dramatically increase activity. nih.gov
Sulphonamide derivatives with naphthaleneTubulin Polymerization InhibitionThe naphthalen-1-yl moiety was identified as the optimal substituent for potent activity. nih.gov

Use of this compound as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. This allows for the elucidation of that protein's role in biological pathways. While this compound itself is not extensively characterized as a chemical probe, its analogues have shown potential for this application.

For example, research programs aimed at identifying novel chemical probes for Heat shock protein 90 (Hsp90) have explored scaffolds related to phenylnaphthalene. researchgate.net Similarly, potent and selective inhibitors based on the naphthalene scaffold, such as those targeting the anti-apoptotic protein Mcl-1, serve as valuable tools to investigate the role of Mcl-1 in cell death pathways and cancer. nih.gov The development of indole-based PPAR agonists containing a naphthalene moiety has provided highly potent compounds that can be used to explore the complex signaling pathways regulated by PPARs. nih.gov

The utility of a compound as a chemical probe depends on its potency, selectivity, and a well-understood mechanism of action. By inhibiting a specific target like tubulin, as seen with naphthalene-bearing sulphonamides, such compounds allow researchers to dissect the cellular consequences of disrupting microtubule function, thereby elucidating its role in processes like cell division and apoptosis. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can be employed to determine the electron distribution, molecular orbital energies, and other key electronic descriptors of (4-Phenylnaphthalen-1-yl)acetic acid.

DFT methods, with functionals such as B3LYP, are often used to provide a balance between computational cost and accuracy for molecules of this size. researchgate.net These calculations can yield optimized molecular geometries, atomic charges, and vibrational frequencies. researchgate.net For instance, a DFT study on related naphthalene (B1677914) derivatives could involve geometry optimization followed by frequency calculations to ensure the structure corresponds to a minimum on the potential energy surface. researchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can offer higher accuracy, particularly for describing electron correlation effects, which can be significant in aromatic systems. nih.gov These calculations are computationally more demanding but can be crucial for obtaining reliable energetic and electronic properties. nih.gov

Table 1: Exemplary Calculated Electronic Properties of this compound using DFT

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of this compound and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds, such as the bond connecting the phenyl group to the naphthalene ring and the bonds within the acetic acid side chain, and calculating the energy at each step.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms based on a force field, MD can explore the conformational space available to the molecule and identify the most populated conformational states. Such simulations can be performed in different environments, such as in a vacuum or in a solvent, to understand how the surroundings affect the molecular conformation. nih.gov For a molecule like this compound, MD simulations could reveal the preferred orientation of the phenyl ring relative to the naphthalene core and the flexibility of the acetic acid group.

Table 2: Hypothetical Torsional Energy Profile for Rotation around the Phenyl-Naphthalene Bond

Dihedral Angle (°)Relative Energy (kcal/mol)
05.2
302.1
600.0
902.5
1204.8
1506.5
1807.0

Note: This table presents a hypothetical energy profile to illustrate the outcome of a conformational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical predictions of 1H and 13C NMR chemical shifts. nih.gov By comparing the calculated chemical shifts with experimental data, one can validate the proposed structure and assign the observed signals to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. researchgate.net These computed frequencies, after appropriate scaling to account for systematic errors in the calculations, can be compared with an experimental FT-IR spectrum to aid in the assignment of vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.net This can help in understanding the electronic transitions responsible for the observed absorption bands.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
13C NMRCarbonyl Carbon Chemical Shift~175 ppm
IRCarbonyl Stretch Frequency~1710 cm-1
UV-Visλmax~290 nm

Note: The values in this table are illustrative and based on typical ranges for similar functional groups.

Computational Study of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. nih.gov

For example, the mechanism of esterification of the carboxylic acid group could be studied. Computational methods can locate the transition state structure for the reaction and calculate the activation energy, providing insights into the reaction kinetics. nih.gov Such studies often involve ab initio methods like MP2 to accurately describe the bond-breaking and bond-forming processes. nih.gov

Cheminformatics and QSAR/QSPR Modeling for Structural Library Design

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are powerful tools for designing new molecules with desired properties. For a series of derivatives of this compound, QSAR models can be developed to correlate their structural features with their biological activity or physical properties. nih.gov

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be constitutional, topological, electronic, or steric in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or effective compounds. nih.gov For instance, a QSAR study on related naphthalen-1-yl-acetic acid hydrazides revealed the importance of the partition coefficient (log P) and the energy of the highest occupied molecular orbital (HOMO) in describing their antimicrobial activity. nih.gov

Analytical Methodologies for Research and Development

Development of High-Resolution Chromatographic Methods for Purity and Identity Confirmation

High-resolution chromatography is indispensable for assessing the purity of (4-Phenylnaphthalen-1-yl)acetic acid and for confirming its identity against a reference standard. High-Performance Liquid Chromatography (HPLC) is the most common technique for non-volatile compounds like this.

A typical Reverse-Phase HPLC (RP-HPLC) method would be developed to separate the target compound from potential impurities, such as starting materials, byproducts, or degradation products. The method development would involve optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any other peaks.

Key parameters for an RP-HPLC method would include:

Column: A C18 stationary phase is generally effective for separating nonpolar to moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed.

Detection: A UV detector is suitable due to the aromatic nature of the molecule, which imparts strong chromophores. The detection wavelength would be set at the absorption maximum (λmax) of the compound to ensure high sensitivity.

The identity of the compound is confirmed by comparing its retention time with that of a certified reference standard analyzed under the identical conditions. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 10% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Expected Retention Time ~15.2 minutes

Advanced Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS), often coupled with a chromatographic inlet (LC-MS), provides highly accurate mass measurements, which can confirm the elemental composition.

For this compound (C18H14O2), the expected exact mass can be calculated. HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can measure the mass of the molecular ion with very high precision, typically within a few parts per million (ppm) of the theoretical value. This high accuracy helps to definitively confirm the molecular formula.

Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it can be operated in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be seen.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragments would include the loss of the acetic acid side chain.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z (Hypothetical)Mass Error (ppm)
[M-H]⁻261.0865261.0863-0.77
[M+H]⁺263.1018263.1021+1.14
[M+Na]⁺285.0837285.0840+1.05

This technique is also crucial for impurity profiling, where it can be used to identify and tentatively quantify unknown impurities based on their mass-to-charge ratios and fragmentation patterns.

Spectroscopic Fingerprinting for Quality Control in Research Settings

Spectroscopic techniques provide a "fingerprint" of the molecule, which is invaluable for routine quality control and identity confirmation in research settings. The primary methods used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) and phenyl rings, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the acetic acid group.

¹³C NMR: This provides information about the different carbon atoms in the molecule. The spectrum would show signals for the aromatic carbons, the carbonyl carbon (-C=O), and the methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

C-H stretching bands for the aromatic rings, typically above 3000 cm⁻¹.

C=C stretching bands for the aromatic rings in the 1600-1450 cm⁻¹ region.

Table 3: Expected Key Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protonsδ 7.0 - 8.5 ppm
Methylene Protons (-CH₂)δ ~3.8 ppm
Carboxylic Acid Proton (-OH)δ > 10 ppm (broad)
¹³C NMR Carbonyl Carbon (C=O)δ ~175 ppm
Aromatic Carbonsδ 120 - 145 ppm
Methylene Carbon (-CH₂)δ ~40 ppm
IR O-H Stretch (Carboxylic Acid)3300 - 2500 cm⁻¹ (broad)
C=O Stretch (Carboxylic Acid)~1700 cm⁻¹ (strong)
Aromatic C-H Stretch> 3000 cm⁻¹

Microanalysis and Elemental Composition Determination

Elemental analysis, or microanalysis, is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and oxygen in a pure sample of this compound. This is a destructive technique that involves combusting a small, precisely weighed amount of the substance and quantifying the resulting combustion products (CO₂ and H₂O).

The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula (C₁₈H₁₄O₂). A close agreement between the found and calculated values provides strong evidence for the purity and the assigned molecular formula of the compound.

Table 4: Elemental Analysis Data for this compound (C₁₈H₁₄O₂)

ElementTheoretical Percentage (%)Found Percentage (Hypothetical)
Carbon (C) 82.4282.39
Hydrogen (H) 5.385.41
Oxygen (O) 12.2012.20

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies with Enhanced Efficiency and Sustainability

Future synthetic efforts towards (4-Phenylnaphthalen-1-yl)acetic acid and its analogues are expected to prioritize efficiency and sustainability. Current synthetic routes for similar polycyclic aromatic hydrocarbons (PAHs) often involve multiple steps and may utilize harsh reagents. wikipedia.orgresearchgate.netacs.org Green chemistry principles will likely drive the development of new synthetic pathways. rsc.org This could involve the exploration of:

Multicomponent Reactions: These reactions, which combine three or more reactants in a single step, offer a highly efficient route to complex molecules, minimizing waste and energy consumption. rsc.org Designing a multicomponent strategy for the assembly of the phenylnaphthalene acetic acid core would be a significant advancement.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful tool for streamlining synthesis. acs.org Future research could focus on developing catalytic systems (e.g., using transition metals) to directly introduce the acetic acid moiety onto a pre-formed 4-phenylnaphthalene scaffold, bypassing more traditional, lengthy synthetic sequences.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Applying flow chemistry to key steps in the synthesis of this compound could lead to higher yields and purity while reducing reaction times.

Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally benign approach. Future work might explore the potential of engineered enzymes for the stereoselective synthesis of chiral derivatives of this compound.

A comparative look at potential synthetic improvements is presented in Table 1.

Current Approaches (Inferred) Future Sustainable Strategies Potential Advantages
Multi-step linear synthesisMulticomponent reactionsIncreased step economy, reduced waste
Use of stoichiometric reagentsCatalytic C-H activationHigher atom economy, milder reaction conditions
Batch processingContinuous flow chemistryImproved scalability, enhanced safety and control
Traditional chemical catalystsBiocatalysisHigh selectivity, environmentally friendly
Table 1: Comparison of Synthetic Strategies for Arylnaphthalene Derivatives

Exploration of this compound as a Precursor for Advanced Materials (e.g., Optoelectronic, Polymeric)

The phenylnaphthalene core of this compound is a promising building block for advanced materials, particularly in the fields of optoelectronics and polymer science. nih.govossila.com The acetic acid group provides a convenient handle for polymerization or for linking the molecule to other functional units.

Optoelectronic Materials: Naphthalene (B1677914) derivatives are known for their unique electronic and photophysical properties. tandfonline.comresearchgate.nettandfonline.comrsc.orggatech.edu By incorporating this compound into larger conjugated systems, it may be possible to develop novel materials for:

Organic Light-Emitting Diodes (OLEDs): The phenylnaphthalene unit could serve as a blue-emitting core, a notoriously challenging color to achieve with high stability and efficiency in OLEDs. mdpi.com

Organic Photovoltaics (OPVs): As a component in donor or acceptor materials, the electronic properties of the phenylnaphthalene scaffold could be tuned to optimize light absorption and charge transport in solar cells.

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the aromatic core is conducive to ordered packing in the solid state, which is crucial for efficient charge mobility in transistors. gatech.edu

Polymeric Materials: The carboxylic acid functionality allows for the straightforward incorporation of this compound into polymers via condensation reactions. This could lead to the development of:

High-Performance Polymers: The rigid phenylnaphthalene unit could enhance the thermal stability and mechanical strength of polymers, analogous to how aromatic units contribute to the properties of materials like Kevlar. academicstrive.com

Functional Polymers: By attaching other functional groups to the phenylnaphthalene core, polymers with specific optical, electronic, or sensing properties could be designed. Naphthalene-based polymers have already been investigated as catalytic supports. nih.govresearchgate.net

Material Class Potential Application Key Feature of this compound
OptoelectronicsOrganic Light-Emitting Diodes (OLEDs)Phenylnaphthalene core as a potential blue emitter.
Organic Photovoltaics (OPVs)Tunable electronic properties for light harvesting.
Organic Field-Effect Transistors (OFETs)Rigid structure for enhanced charge transport.
PolymersHigh-Performance PlasticsAromatic core for thermal and mechanical stability.
Functional PolymersAcetic acid group for polymerization and functionalization.
Table 2: Potential Applications in Advanced Materials

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize materials discovery and chemical synthesis. rsc.orgslideshare.netstrath.ac.uksciencedaily.comresearchgate.net For a molecule like this compound, these computational tools could accelerate research in several ways:

Predicting Material Properties: ML models can be trained on existing materials databases to predict the electronic and optical properties of new, hypothetical derivatives of this compound. slideshare.net This would allow for the in silico screening of large numbers of candidate molecules for specific applications, such as identifying the most promising structures for OLEDs before undertaking costly and time-consuming synthesis. strath.ac.uk

Optimizing Synthetic Routes: AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic pathways. acs.org This could help in identifying more sustainable and higher-yielding routes to this compound and its derivatives.

De Novo Design: Generative ML models can design entirely new molecules with desired properties. By providing the model with a target set of optoelectronic or biological properties, it could generate novel structures based on the this compound scaffold.

Interdisciplinary Research Integrating this compound into Chemical Biology Toolkits

The field of chemical biology relies on the use of small molecules to probe and manipulate biological systems. The naphthalene scaffold is a well-established fluorophore, and its derivatives have been developed as fluorescent probes for various biological applications. acs.orgrsc.orgacs.orgnih.govnih.gov The this compound core offers a platform for creating new tools for chemical biologists.

The acetic acid group is particularly useful for bioconjugation, allowing the molecule to be attached to biomolecules such as proteins or nucleic acids. This could enable the development of:

Fluorescent Labels: Attaching the phenylnaphthalene fluorophore to a protein of interest would allow for its visualization and tracking within living cells using fluorescence microscopy.

Biosensors: The fluorescence of the naphthalene core can be sensitive to its local environment. By designing derivatives where the fluorescence properties change upon binding to a specific analyte (e.g., a metal ion or a small molecule), new biosensors could be created. nih.gov

Design and Synthesis of New Chemical Probes Based on the this compound Core

Building on its potential as a chemical biology tool, this compound can serve as the central scaffold for a new generation of sophisticated chemical probes. acs.orgrsc.orgacs.orgnih.govnih.gov The design of these probes would involve modifying the core structure to impart specific functionalities.

Key research directions could include:

Targeted Probes: By attaching a ligand that binds to a specific protein, the probe can be directed to a particular location within the cell. This is a common strategy in the development of drugs and diagnostic agents. nih.govacs.org

"Turn-On" Fluorescent Probes: These probes are designed to be non-fluorescent until they react with their target. This "turn-on" response provides a high signal-to-background ratio, which is highly desirable for sensitive detection. The design of such probes often involves mechanisms like photoinduced electron transfer (PET) that can be disrupted upon reaction. acs.org

Two-Photon Probes: For deep-tissue imaging, probes that can be excited by two-photon absorption are advantageous. The extended π-system of the phenylnaphthalene core may be amenable to the design of two-photon absorbing fluorophores. acs.orgacs.org

The development of such probes based on the this compound scaffold would provide valuable new tools for studying biological processes in real-time and could have long-term implications for disease diagnosis and drug discovery. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Phenylnaphthalen-1-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed. For example, hydantoin intermediates can be prepared from substituted aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) via condensation reactions. Hydrolysis under reflux with aqueous NaOH (40°C, 24 hours) yields the carboxylic acid derivative. Subsequent functionalization (e.g., phenyl group introduction) may involve palladium-catalyzed cross-coupling or nucleophilic substitution .
  • Optimization : Key parameters include reaction time, temperature, and stoichiometric ratios. For instance, adjusting the molar ratio of glyoxal to phenol precursors ( ) can improve yields. Purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • TLC : High-performance TLC using cyano-modified silica plates and visualization under UV light can resolve acidic derivatives (e.g., Rf values ~0.5 in ethyl acetate/hexane) .
  • GC-MS : For volatile derivatives (e.g., methyl esters), GC-MS with nitrogen-phosphorus detection provides sensitivity down to 0.0185 mM .
  • NMR : ¹H/¹³C NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.5 ppm) and the acetic acid moiety (δ 3.8–4.2 ppm for CH₂).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to determine crystal structures. Key steps:

Data Collection : High-resolution (<1.0 Å) data from single crystals (e.g., grown via slow evaporation in ethanol).

Phasing : Employ direct methods (SHELXS) or experimental phasing (SHELXC/D/E) for macromolecular analogs .

Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%).

  • Example : A related naphthylacetic acid derivative showed a dihedral angle of 85° between the naphthalene and phenyl rings, confirmed via SHELXL .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Error Analysis : Quantify uncertainties (e.g., ±0.1 ppm for NMR shifts) and cross-validate with multiple techniques (e.g., FTIR for functional groups).
  • Case Study : In acetic acid titration ( ), a 13.6% error arose from measurement inaccuracies. Mitigation involves using calibrated micropipettes and automated titrators.
  • Statistical Tools : Apply Grubbs’ test to identify outliers in replicate measurements .

Q. What strategies improve the enzymatic synthesis of chiral derivatives of this compound?

  • Methodological Answer : Dynamic kinetic resolution (DKR) using multi-enzyme systems (e.g., nitrilase and amidase) enables enantioselective synthesis. For example:

  • Conditions : pH 8.0, 40°C, with cofactor recycling (e.g., NADH/NAD⁺).
  • Yield Optimization : Substrate engineering (e.g., replacing cyano groups with amides) enhances enzyme compatibility, achieving >90% enantiomeric excess (ee) .

Key Considerations

  • Contradictions : and list conflicting CAS numbers for structurally similar compounds; verify purity via orthogonal methods (e.g., elemental analysis).
  • Safety : Use PPE (gloves, face shields) and engineering controls (fume hoods) when handling corrosive intermediates ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.